

Molecular docking studies of 1,3,4-oxadiazole compounds with target enzymes

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Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B119670

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Application Notes: Molecular Docking of 1,3,4-Oxadiazole Compounds

Introduction to 1,3,4-Oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged structure" due to its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.^[1] The unique electronic and structural properties of the 1,3,4-oxadiazole ring allow it to act as a bioisostere for amide, ester, and carbamate groups, potentially improving metabolic stability and pharmacokinetic properties of drug candidates.^[2] Its ability to participate in hydrogen bonding with biological receptors further enhances its appeal in the design of novel therapeutic agents.^[1] Numerous studies have demonstrated that substituting various pharmacophores at the 2 and 5 positions of the oxadiazole ring can significantly enhance its biological potency against various diseases.^[1]

The Principle and Application of Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein or enzyme).^[3] This *in silico* method is crucial in modern drug discovery for several reasons:

- Target Identification: It helps in understanding the interaction between a potential drug molecule and its biological target at the molecular level.
- Lead Optimization: By predicting binding modes and energies, researchers can rationally design and modify lead compounds to improve their efficacy and selectivity.
- Virtual Screening: It allows for the rapid screening of large libraries of compounds to identify potential hits, saving significant time and resources compared to traditional high-throughput screening.

The process involves placing the ligand into the active site of the target protein and using a scoring function to estimate the strength of the interaction, often expressed as a docking score or binding energy in kcal/mol.^[4] Lower docking scores typically indicate a more favorable binding interaction.

Key Target Enzymes for 1,3,4-Oxadiazole Compounds

Molecular docking studies have successfully identified and validated the interaction of 1,3,4-oxadiazole derivatives with several key enzymes implicated in various diseases:

- Cancer-Related Enzymes:
 - Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase often overexpressed in tumors. Docking studies have shown that 1,3,4-oxadiazole derivatives can bind to the EGFR active site, with the oxadiazole nitrogen atoms frequently forming hydrogen bonds with key residues like Met769.^[1]
 - Cyclin-Dependent Kinase 2 (CDK-2): As a crucial regulator of the cell cycle, CDK-2 is a prime target for cancer therapy. Novel 1,3,4-oxadiazole derivatives have demonstrated strong binding affinities to the CDK-2 active site, with docking scores superior to reference ligands.^[5]
 - Tubulin: This protein is essential for microtubule formation during cell division. Certain oxadiazole compounds have been identified as potent tubulin polymerization inhibitors, with docking studies revealing crucial hydrogen bonding and hydrophobic interactions at the colchicine-binding site.^[6]

- STAT3: Signal transducer and activator of transcription 3 (STAT3) is a key factor in cell proliferation and survival. The 1,3,4-oxadiazole scaffold has been effectively used to design inhibitors that target the STAT3-SH2 domain.[7]
- Microbial Enzymes:
 - Urease: This nickel-containing enzyme is vital for certain pathogenic bacteria. Many 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of Jack bean urease, with molecular docking used to elucidate their interaction modes within the enzyme's active site.[8][9]
 - Enoyl-ACP Reductase (ENR): An essential enzyme in the fatty acid synthesis pathway of *Mycobacterium tuberculosis*, ENR is a validated target for anti-tubercular drugs. Docking studies have helped in designing oxadiazole-ligated compounds with good binding affinity against this enzyme.[10]

Quantitative Data Summary

The following tables summarize the quantitative results from various molecular docking and in vitro studies of 1,3,4-oxadiazole derivatives against different target enzymes.

Table 1: Docking Scores and Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound ID	Target Enzyme	PDB ID	Docking Score (kcal/mol)	In Vitro Activity (IC ₅₀)	Cell Line	Reference
Ile	EGFR Tyrosine Kinase	1M17	-7.89	25.1 μM	HeLa	[1]
5a	CDK-2	Not Specified	-10.654	43.16 μg/mL	Caco-2	[5]
5d	CDK-2	Not Specified	-10.169	60.8 μg/mL	Caco-2	[5]
8e	Tubulin	Not Specified	Not Specified	3.19 μM	MCF-7	[6][11]
8f	Tubulin	Not Specified	Not Specified	4.11 μM	MCF-7	[6][11]

| 5e | STAT3 | Not Specified | Not Specified | 89.9% DPPH Inhibition | N/A | [7] |

Table 2: Urease Inhibition and Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

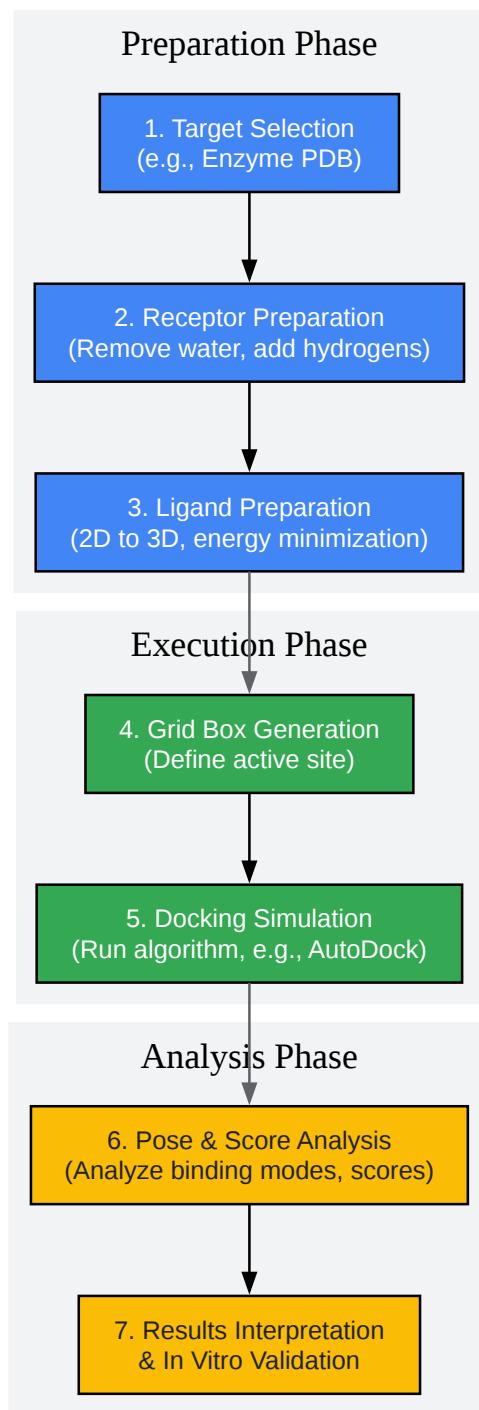
Compound ID	Target Enzyme	PDB ID	In Vitro Activity (IC ₅₀)	Reference
4j	Jack Bean Urease	Not Specified	1.15 μM	[8]
4a	Jack Bean Urease	Not Specified	5.60 μM	[8]
4g	Jack Bean Urease	Not Specified	6.22 μM	[8]

| 4i | Jack Bean Urease | Not Specified | 5.86 μM | [8] |

Visualized Workflow and Protocols

General Workflow for Molecular Docking Studies

The diagram below illustrates the standard workflow for a computational molecular docking experiment, from initial setup to final analysis.



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A generalized workflow for molecular docking studies.

Detailed Experimental Protocol: A General Guide

This protocol provides a generalized methodology for performing molecular docking using widely accepted software like AutoDock.

Objective: To predict the binding mode and affinity of a 1,3,4-oxadiazole derivative with a target enzyme.

Materials:

- Workstation with Linux/Windows OS.
- Molecular modeling software: AutoDock Tools, AutoDock 4.2, Vina, or similar.[\[1\]](#)
- Visualization software: PyMOL, Chimera, or Discovery Studio.
- 3D structure file of the target enzyme (from Protein Data Bank - PDB).
- Structure file of the 1,3,4-oxadiazole ligand (e.g., in .mol2 or .sdf format).

Protocol:

- Receptor (Enzyme) Preparation a. Download the crystal structure of the target enzyme from the PDB. b. Open the PDB file in AutoDock Tools. c. Remove all non-essential molecules, including water molecules, co-factors, and existing ligands from the protein file.[\[1\]](#) d. Add polar hydrogens to the protein structure. e. Compute and assign Gasteiger or Kollman charges to the protein atoms.[\[1\]](#) f. Merge non-polar hydrogens. g. Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types.
- Ligand (1,3,4-Oxadiazole Compound) Preparation a. Draw the 2D structure of the 1,3,4-oxadiazole compound using a chemical drawing tool and convert it to a 3D structure. b. Open the 3D ligand file in AutoDock Tools. c. Detect the root and define the rotatable bonds of the ligand to allow for conformational flexibility during docking.[\[1\]](#) d. Assign Gasteiger charges. e. Save the prepared ligand in the PDBQT format.
- Grid Parameter Generation a. Load the prepared receptor (PDBQT file) into AutoDock Tools. b. Define the active site for docking. If a co-crystallized ligand was present in the original PDB file, its location can be used to define the center of the binding pocket. c. Set up the grid

box. This is a 3D grid that encompasses the entire binding site. A typical dimension is $60 \times 60 \times 60 \text{ \AA}$ with a spacing of 0.375 \AA , but this should be adjusted to fit the specific active site. [1] d. Save the grid parameter file (.gpf). e. Run the autogrid4 command to generate the map files required for docking.

- Docking Simulation a. Prepare a docking parameter file (.dpf). This file specifies the prepared ligand and receptor files, the grid map files, and the parameters for the search algorithm. b. For AutoDock 4.2, the Lamarckian Genetic Algorithm (LGA) is commonly used. [1] Key parameters to set include the number of docking runs (e.g., 50-100), population size, and the maximum number of energy evaluations. c. Execute the docking simulation by running the autodock4 command with the docking parameter file as input. d. The program will generate a docking log file (.dlg) containing the results.
- Analysis of Results a. Analyze the docking log file to view the results. The results are typically clustered based on conformational similarity (RMSD). b. Identify the lowest binding energy (docking score) from the most populated cluster. This represents the most favorable and likely binding pose. c. Visualize the predicted binding pose. Load the receptor PDBQT and the docked ligand conformation from the .dlg file into a visualization tool like PyMOL or Discovery Studio. d. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the 1,3,4-oxadiazole ligand and the amino acid residues of the enzyme's active site. This analysis provides insight into the structural basis of the compound's activity.

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